molecular formula C5H5BrF2N2 B2904858 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole CAS No. 2248358-20-3

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole

Cat. No.: B2904858
CAS No.: 2248358-20-3
M. Wt: 211.01
InChI Key: NMXQDEJVWRBVHC-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(difluoromethyl)-1-methyl-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazole derivative, while oxidation may produce a difluoromethyl-imidazole with additional oxygen-containing functional groups.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)-1-methyl-1H-imidazole
  • 4-Bromo-2-(difluoromethyl)-1-fluorobenzene
  • 4-Bromo-2,5-difluorobenzoic acid

Uniqueness

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole is unique due to the presence of both a bromine atom and a difluoromethyl group on the imidazole ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in substitution and oxidation reactions. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-2-3(6)9-5(10)4(7)8/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXQDEJVWRBVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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